Cas no 1482228-67-0 (2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol)
![2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol structure](https://ja.kuujia.com/scimg/cas/1482228-67-0x500.png)
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol 化学的及び物理的性質
名前と識別子
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- Benzeneethanol, β-[(2-chloro-4-pyrimidinyl)amino]-
- 2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol
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- インチ: 1S/C12H12ClN3O/c13-12-14-7-6-11(16-12)15-10(8-17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,14,15,16)
- InChIKey: QFJZDDJAWQSCBX-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2C=CN=C(Cl)N=2)CO)=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.366±0.06 g/cm3(Predicted)
- ふってん: 475.7±30.0 °C(Predicted)
- 酸性度係数(pKa): 14.26±0.10(Predicted)
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-2560-10g |
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol |
1482228-67-0 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-2560-0.25g |
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol |
1482228-67-0 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-2560-1g |
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol |
1482228-67-0 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | C185636-1g |
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol |
1482228-67-0 | 1g |
$ 680.00 | 2022-04-01 | ||
Life Chemicals | F1908-2560-0.5g |
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol |
1482228-67-0 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
TRC | C185636-500mg |
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol |
1482228-67-0 | 500mg |
$ 435.00 | 2022-04-01 | ||
Life Chemicals | F1908-2560-2.5g |
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol |
1482228-67-0 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
TRC | C185636-100mg |
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol |
1482228-67-0 | 100mg |
$ 115.00 | 2022-04-01 | ||
Life Chemicals | F1908-2560-5g |
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol |
1482228-67-0 | 95%+ | 5g |
$2525.0 | 2023-09-07 |
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-olに関する追加情報
Introduction to 2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol (CAS No. 1482228-67-0)
The compound 2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol, identified by the CAS number 1482228-67-0, is a chemically synthesized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and an amino group at the 4-position. The molecule also incorporates a phenethyl alcohol moiety, which contributes to its unique chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the yield but also enhanced the purity of the final product, making it more suitable for research and development purposes. The structural integrity of 2-(chloropyrimidin-4-yl amino)phenethyl alcohol has been thoroughly characterized using modern analytical tools like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), ensuring its identity and quality.
In terms of pharmacological applications, studies have highlighted the potential of this compound as a bioactive agent. Research indicates that it exhibits promising antitumor activity by selectively inhibiting certain enzymes associated with cancer cell proliferation. Additionally, its ability to modulate cellular signaling pathways makes it a candidate for further investigation in drug discovery programs targeting various diseases, including neurodegenerative disorders and inflammatory conditions.
The synthesis of 1482228-67-0 involves a multi-step process that begins with the preparation of the chloropyrimidine derivative. This is followed by nucleophilic substitution or coupling reactions to introduce the amino phenethyl alcohol group. The optimization of reaction conditions, such as temperature, solvent, and catalyst selection, has been crucial in achieving high yields and maintaining product stability.
In conclusion, 2-(chloropyrimidin-4-yl amino)phenethyl alcohol (CAS No. 1482228-67-0) represents a valuable addition to the portfolio of bioactive compounds with potential applications in drug discovery and chemical synthesis. Its unique structure and promising biological profile make it an area of continued research interest for scientists worldwide.
1482228-67-0 (2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol) 関連製品
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